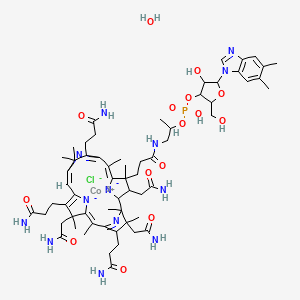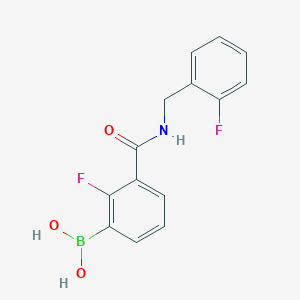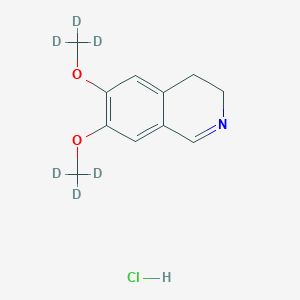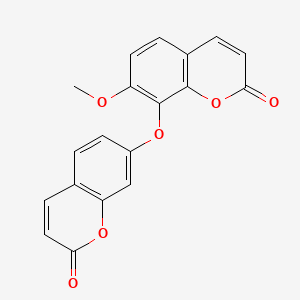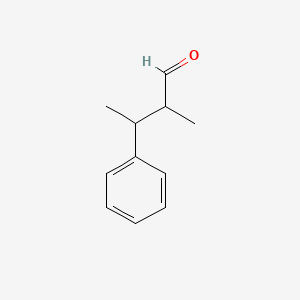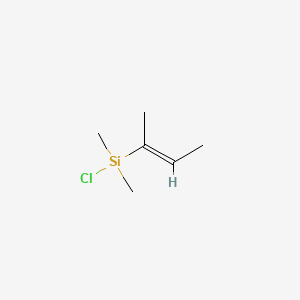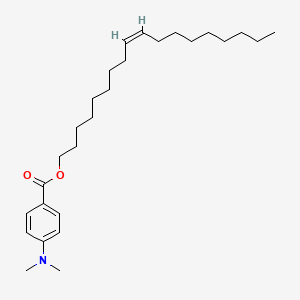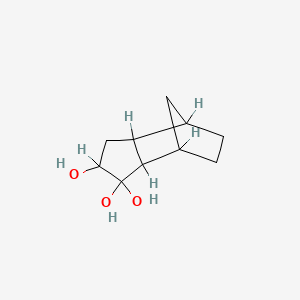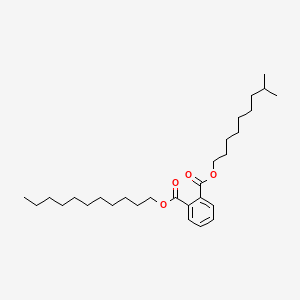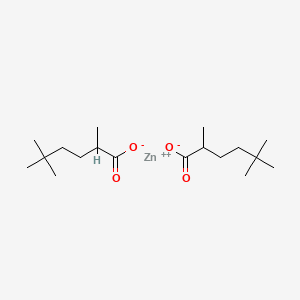
Zinc 2,5,5-trimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a zinc salt of 2,5,5-trimethylhexanoic acid and is used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc 2,5,5-trimethylhexanoate typically involves the reaction of zinc oxide or zinc acetate with 2,5,5-trimethylhexanoic acid. The reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where zinc oxide is reacted with 2,5,5-trimethylhexanoic acid in large reactors. The product is then separated and purified using techniques such as distillation or crystallization to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to its constituent zinc and organic components under specific conditions.
Substitution: The compound can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Metal salts such as copper sulfate or iron chloride in aqueous or organic solvents.
Major Products Formed:
Oxidation: Zinc oxide and oxidized organic by-products.
Reduction: Elemental zinc and 2,5,5-trimethylhexanoic acid.
Substitution: New metal salts of 2,5,5-trimethylhexanoic acid and zinc salts of the substituting metal.
Aplicaciones Científicas De Investigación
Zinc 2,5,5-trimethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and as a stabilizer in plastics
Mecanismo De Acción
The mechanism of action of zinc 2,5,5-trimethylhexanoate involves the release of zinc ions, which can interact with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein structure stabilization, and cellular signaling pathways. The compound’s effects are mediated through its ability to donate zinc ions, which can then participate in biochemical reactions and regulatory processes .
Comparación Con Compuestos Similares
- Zinc acetate
- Zinc stearate
- Zinc oxide
Comparison:
Zinc acetate: Similar in that it is a zinc salt, but it has different solubility and reactivity properties.
Zinc stearate: Used primarily as a lubricant and release agent, whereas zinc 2,5,5-trimethylhexanoate is more commonly used in catalysis and stabilization.
This compound stands out due to its specific applications in catalysis and stabilization, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
84215-42-9 |
|---|---|
Fórmula molecular |
C18H34O4Zn |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
zinc;2,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-7(8(10)11)5-6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
OVFCAWFVCNJLFR-UHFFFAOYSA-L |
SMILES canónico |
CC(CCC(C)(C)C)C(=O)[O-].CC(CCC(C)(C)C)C(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


